molecular formula C11H8ClNO2 B2739854 Methyl 8-chloroquinoline-3-carboxylate CAS No. 141111-59-3

Methyl 8-chloroquinoline-3-carboxylate

Cat. No. B2739854
M. Wt: 221.64
InChI Key: KLPSQABGOWWQHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .


Chemical Reactions Analysis

The reactions of several 2-chloroquinoline-3-carboxylate esters with propargyl alcohol and a secondary amine in the presence of palladium catalyst leads to the formation of new alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives .


Physical And Chemical Properties Analysis

“Methyl 8-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It is a powder with a melting point of 127-128 degrees Celsius . The storage temperature is room temperature .

Scientific Research Applications

Anticancer Activity

Methyl 8-chloroquinoline-3-carboxylate derivatives have been studied for their potential in cancer treatment. A study reported that certain alkyl (Thieno[3,2-c]quinoline)-2-carboxylates, synthesized from base-promoted conjugate addition-elimination reactions involving 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, exhibited cytotoxic effects against human breast cancer cells (MCF-7). These compounds inhibited cancer cell growth in a dose- and time-dependent manner, presenting themselves as promising anticancer agents (Mphahlele et al., 2014).

Antibacterial Activity

Methyl 8-chloroquinoline-3-carboxylate derivatives have also shown potential antibacterial properties. A research documented the ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives that exhibited moderate antibacterial activity against various Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Antioxidant and Anti-diabetic Properties

The antioxidant properties of novel chloroquinoline derivatives were explored, particularly in the context of reducing high glucose levels in the human body. The study found that these compounds exhibited good antioxidant activity, comparable to ascorbic acid. Additionally, molecular docking studies suggested that these chloroquinoline derivatives could act as effective anti-diabetic agents by inhibiting the Glycogen Phosphorylase protein (Murugavel et al., 2017).

Corrosion Inhibition

Methyl 8-chloroquinoline-3-carboxylate derivatives, specifically focusing on the 8-hydroxyquinoline moiety, have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid. The inhibitory efficiency was observed to increase with the concentration of the derivatives, providing significant protection against corrosion (Rbaa et al., 2019).

Safety And Hazards

“Methyl 8-chloroquinoline-3-carboxylate” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 8-chloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPSQABGOWWQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-chloroquinoline-3-carboxylate

CAS RN

141111-59-3
Record name methyl 8-chloroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
DS Breslow, MS Bloom, JC Shivers… - Journal of the …, 1946 - ACS Publications
… (73%) of ethyl 4-hydroxy-7methyl-8-chloroquinoline-3-carboxylate (yellow solid) m. p. 204-266 A sample, recrystallized from pyridinealcohol, melted at 265-266. …
Number of citations: 12 pubs.acs.org

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